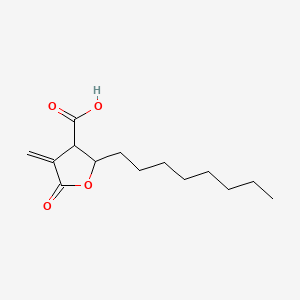C75

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
C75 is a synthetic molecule studied for its potential to inhibit an enzyme called fatty-acid synthase (FASN). FASN plays a crucial role in the production of fatty acids within cells. (Europe PMC: )
Fatty Acid Synthesis Inhibition
By inhibiting FASN, C75 disrupts the fatty acid production pathway in cells. This has potential implications for studying diseases where abnormal fatty acid synthesis occurs. (Europe PMC: )
Cancer Research
Studies suggest that C75 may have anti-tumor effects by limiting fatty acid synthesis in cancer cells. (Europe PMC: ) However, more research is needed to understand its effectiveness and safety in cancer treatment.
C75, chemically known as 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic compound classified as a potent inhibitor of fatty acid synthase, an enzyme critical for fatty acid biosynthesis. It is recognized for its potential therapeutic applications, particularly in cancer treatment and obesity management. C75 has a molecular formula of and a molecular weight of approximately 254.32 g/mol. The compound is typically sold in solid form, with high purity levels exceeding 95% to 98% .
C75 acts as a competitive inhibitor of the FASN enzyme. It shares structural similarities with the natural substrates of FASN, allowing it to bind to the enzyme's active site and prevent the binding of true fatty acid precursors []. This effectively halts fatty acid production within cells.
Furthermore, C75 might also target the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) enzyme []. HsmtKAS plays a role in the newly discovered mitochondrial fatty acid synthesis pathway and is crucial for lipoic acid synthesis []. By inhibiting HsmtKAS, C75 may disrupt mitochondrial function alongside its primary target, FASN.
C75 functions primarily through its competitive and irreversible inhibition of fatty acid synthase. This inhibition disrupts the fatty acid synthesis pathway, leading to reduced lipid accumulation in cells. The compound also exhibits pro-apoptotic properties, which means it can induce programmed cell death in cancer cells. In vitro studies have shown that C75 can significantly inhibit the proliferation of various cancer cell lines by triggering apoptosis and disrupting mitochondrial function .
The biological activity of C75 has been extensively studied, particularly regarding its effects on cancer cells and metabolic processes:
- Antitumor Effects: C75 has demonstrated the ability to inhibit the growth of prostate cancer cells (PC3) with an IC50 value of approximately 35 μM. It has also been shown to induce apoptosis in breast cancer cells .
- Anorectic Effects: C75 reduces food intake significantly in animal models, achieving over 95% inhibition of food consumption within two hours of administration. This effect is attributed to its action on the central nervous system, where it influences appetite-regulating pathways .
- Fatty Acid Oxidation: The compound enhances fatty acid oxidation and ATP production by increasing the activity of carnitine palmitoyltransferase 1, even in the presence of elevated malonyl-CoA levels .
C75 is synthesized through a multi-step chemical process that involves the formation of key intermediates which are subsequently modified to yield the final product. The specific synthetic route can vary among different manufacturers but generally includes the following steps:
- Formation of Key Intermediates: Initial reactions typically involve the creation of a tetrahydrofuran ring structure.
- Functionalization: Subsequent reactions introduce functional groups such as carbonyls and carboxylic acids.
- Purification: The final product undergoes purification processes to achieve high purity levels necessary for biological studies.
Due to its synthetic nature, C75 does not occur naturally and must be produced in laboratory settings .
C75 has several notable applications in research and potential therapeutic contexts:
- Cancer Research: As a fatty acid synthase inhibitor, C75 is explored for its ability to suppress tumor growth and induce apoptosis in various cancer types.
- Obesity Treatment: Its anorectic effects make C75 a candidate for developing anti-obesity drugs that target metabolic pathways.
- Metabolic Studies: Researchers utilize C75 to study lipid metabolism and energy expenditure mechanisms in both animal models and cell cultures .
C75 interacts with several biological targets beyond fatty acid synthase:
- Mitochondrial Function: Studies indicate that C75 affects mitochondrial fatty acid synthesis pathways, leading to increased oxidative stress and impaired cell viability .
- Neurotransmitter Systems: The compound's anorectic effects suggest interactions with central nervous system pathways that regulate appetite and energy balance .
- Synergistic Effects with Other Compounds: Research indicates potential synergistic effects when combined with other metabolic modulators, enhancing its efficacy against obesity and cancer .
Several compounds share structural or functional similarities with C75, primarily as fatty acid synthase inhibitors or metabolic modulators. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| C45 | 191282-48-1 | Anorexigenic effects; less potent than C75 |
| Triclosan | 3380-34-5 | Antimicrobial properties; repurposed for cancer |
| Orlistat | 96829-58-2 | Lipase inhibitor; used for obesity treatment |
| Cerulenin | 52888-99-8 | Inhibitor of fatty acid synthase; induces apoptosis |
| Fatostatin | 100000003245 | Selective FASN inhibitor; promotes apoptosis |
Uniqueness of C75
C75 stands out due to its dual action as both an inhibitor of fatty acid synthesis and an inducer of apoptosis across various cancer types. Its significant anorectic effects further differentiate it from similar compounds, making it a unique candidate for research into obesity and metabolic disorders .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Dates
[2]. Impheng H, et al. The selective target of capsaicin on FASN expression and de novo fatty acid synthesis mediated through ROS generation triggers apoptosis in HepG2 cells. PLoS One. 2014 Sep 25;9(9):e107842.
[3]. Chen C, et al. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. J Biol Chem. 2014 Jun 13;289(24):17184-94.
[4]. Matsuo S, et al. Fatty acid synthase inhibitor C75 ameliorates experimental colitis. Mol Med. 2014 Jan 17;20:1-9.








